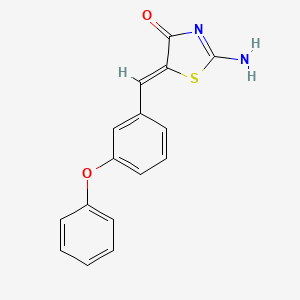![molecular formula C16H12Cl3NO B3912146 1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one](/img/structure/B3912146.png)
1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one
説明
1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one, also known as DCF or dichloroflavanone, is a synthetic compound that has been widely used in scientific research. It belongs to the class of flavonoids and has been found to possess a wide range of biological activities.
作用機序
1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one exerts its biological activities by modulating various signaling pathways in cells. It has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one also inhibits the production of reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes, which can protect cells from oxidative stress. Additionally, 1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one has been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. 1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one also has anti-inflammatory effects, which can reduce the severity of various inflammatory diseases. Additionally, 1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one has been found to protect neurons from oxidative stress and improve cognitive function.
実験室実験の利点と制限
1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one is also relatively inexpensive compared to other flavonoids. However, 1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one has some limitations. It is not very water-soluble, which can limit its use in aqueous systems. Additionally, 1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one has a relatively short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of 1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one. One area of research is the development of more water-soluble derivatives of 1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one, which could improve its effectiveness in vivo. Another area of research is the investigation of the role of 1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one in the regulation of autophagy, a cellular process that plays a key role in various diseases. Additionally, the potential use of 1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one in combination with other pharmacological agents for the treatment of various diseases should be explored. Finally, the development of 1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one-based probes for imaging and sensing applications could have important implications for diagnostic and therapeutic purposes.
Conclusion:
In conclusion, 1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one (1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one) is a synthetic compound that has been widely used in scientific research. It possesses a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and neuroprotective effects. 1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one exerts its biological activities by modulating various signaling pathways in cells, and has several advantages for lab experiments. There are several future directions for the study of 1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one, which could have important implications for the treatment of various diseases.
科学的研究の応用
1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one has been extensively studied for its biological activities, including anti-inflammatory, antioxidant, antitumor, and neuroprotective effects. It has been used as a tool compound to investigate the role of flavonoids in various biological processes. 1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one has also been used as a pharmacological agent to treat various diseases, such as cancer, neurodegenerative disorders, and inflammation.
特性
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(3,5-dichloroanilino)but-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO/c1-10(20-15-8-13(18)7-14(19)9-15)6-16(21)11-2-4-12(17)5-3-11/h2-9,20H,1H3/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFICLIKNBLUGOY-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Cl)NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)Cl)/NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]but-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-furamide](/img/structure/B3912068.png)

![2-(2-methoxyphenyl)-N'-{[(4-methylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B3912091.png)
![N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]-beta-alanine](/img/structure/B3912093.png)
![{1-[(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B3912108.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 2-nitrobenzoate](/img/structure/B3912110.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-bromophenyl)vinyl]-2-furamide](/img/structure/B3912121.png)
![3-[4-(dimethylamino)phenyl]-1-(4-iodophenyl)-2-propen-1-one](/img/structure/B3912128.png)
![6-acetyl-2-(3-hydroxybenzylidene)-5-(2-methoxy-1-naphthyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B3912131.png)
![2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3912134.png)
![N-(4-{[2-(4-tert-butylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B3912136.png)
![N'-{[2-(4-bromophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B3912144.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B3912152.png)
![N-[1-[(allylamino)carbonyl]-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamide](/img/structure/B3912157.png)